molecular formula C11H16N4O2 B1492486 Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate CAS No. 2098010-12-7

Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate

Cat. No. B1492486
CAS RN: 2098010-12-7
M. Wt: 236.27 g/mol
InChI Key: QLWBDUYCTYSQLU-UHFFFAOYSA-N
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Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of ethyl 4- (4-substituted phenyl)-6-methyl-2- (piperazin-1-yl)pyrimidine-5-carboxylate was carried out in a round bottom flask, where piperazine was added to a solution of the compound and potassium carbonate in CHCl 3 at room temperature .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include oxidative dehydrogenation, annulation, and oxidative aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed microwave-mediated, solvent-free synthesis methods for novel pyrimidines, indicating a trend towards greener and more efficient synthesis pathways. For example, a study demonstrated the regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, utilizing microwave irradiation (Eynde et al., 2001). Such advancements highlight the potential for developing new compounds with enhanced efficiency.

Antimicrobial and Antitumor Activities

Compounds structurally similar to Ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate have been evaluated for their antimicrobial and antitumor activities. A notable study synthesized and evaluated novel ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their derivatives for in vitro antitumor activity, revealing specificity towards certain cancer cell lines (Klimova et al., 2012). Another research effort described the synthesis of chromeno[2,3-d]pyrimidinone derivatives with reported antimicrobial activity (Ghashang et al., 2013).

Inhibition of Gene Expression

Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, a compound with some structural resemblance, has been studied for its ability to inhibit AP-1 and NF-κB mediated gene expression, indicating potential therapeutic applications in inflammation and cancer (Palanki et al., 2002).

Antioxidant Agents

Research on ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives highlighted their potential as antioxidant agents, showcasing the versatility of pyrimidine derivatives in pharmacological research (Asha et al., 2009).

Synthesis of Heterocycles

Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used to synthesize novel pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, demonstrating the compound's utility in creating diverse heterocyclic structures with potential biological activities (El-Kashef et al., 2010).

Future Directions

The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the development of new drugs for the treatment of neurodegenerative diseases.

properties

IUPAC Name

ethyl 2-(3-aminopyrrolidin-1-yl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-2-17-10(16)8-5-13-11(14-6-8)15-4-3-9(12)7-15/h5-6,9H,2-4,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWBDUYCTYSQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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